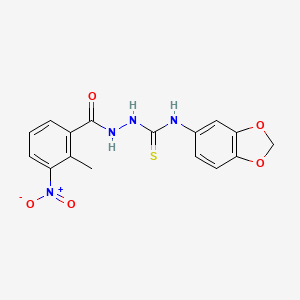methanone](/img/structure/B4740369.png)
[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone
Descripción general
Descripción
[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP is a small molecule inhibitor that targets protein-protein interactions, which makes it a promising candidate for drug development.
Mecanismo De Acción
[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone inhibits protein-protein interactions by binding to specific sites on the protein surface, which disrupts the interaction between two proteins. This mechanism of action makes this compound a promising candidate for drug development, as it can target specific protein-protein interactions that are involved in various diseases.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and side effects in vitro and in vivo studies. In addition, this compound has been shown to have high bioavailability, which makes it an attractive candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone in lab experiments is its specificity in targeting protein-protein interactions, which allows for the study of specific pathways involved in various diseases. However, one limitation of using this compound in lab experiments is its high cost, which may limit its accessibility to researchers.
Direcciones Futuras
There are several future directions for the study of [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone, including:
1. Further investigation of the mechanisms of action of this compound in various diseases.
2. Development of this compound derivatives with improved pharmacological properties.
3. Investigation of the potential of this compound as a therapeutic agent in combination with other drugs.
4. Study of the potential of this compound in other fields, such as agriculture and environmental science.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields. Its specificity in targeting protein-protein interactions makes it an attractive candidate for drug development, and further research is needed to fully understand its mechanisms of action and potential applications.
Aplicaciones Científicas De Investigación
[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](2,5-difluorophenyl)methanone has been extensively studied for its potential applications in various fields, including cancer research, infectious diseases, and neurodegenerative disorders. In cancer research, this compound has shown promising results as a potential therapeutic agent by inhibiting the interaction between Bcl-2 and Beclin-1, which induces autophagy and apoptosis in cancer cells. In infectious diseases, this compound has been shown to inhibit the replication of the hepatitis C virus by targeting the NS5A protein. In neurodegenerative disorders, this compound has been studied for its potential neuroprotective effects by inhibiting the interaction between α-synuclein and synphilin-1, which reduces the formation of Lewy bodies in Parkinson's disease.
Propiedades
IUPAC Name |
[1-(2,1,3-benzoxadiazol-5-ylmethyl)piperidin-3-yl]-(2,5-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2/c20-14-4-5-16(21)15(9-14)19(25)13-2-1-7-24(11-13)10-12-3-6-17-18(8-12)23-26-22-17/h3-6,8-9,13H,1-2,7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGRRDDBQGQAPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=NON=C3C=C2)C(=O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,6-dichlorobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B4740292.png)

![4-[(5-chloro-2-furyl)methylene]-3-methyl-2-pentenedioic acid](/img/structure/B4740302.png)
![4-(4-(4-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4740303.png)
![6-[({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4740307.png)
![ethyl 2-[({[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4740315.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-[(2-methylcyclopentyl)oxy]-2-propanol dihydrochloride](/img/structure/B4740322.png)
![5-{[(4-fluorobenzyl)thio]methyl}-4-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4740330.png)

![2-[(4-amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4740352.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3,5-dimethoxybenzamide](/img/structure/B4740362.png)
![N-[3-(1-azepanyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4740376.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B4740381.png)
![4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4740402.png)